Cadaverinsulfat, also known as cadaverine sulfate, is a chemical compound with the molecular formula . It is classified as an organic compound and is derived from cadaverine, which is a diamine produced during the breakdown of amino acids. Cadaverinsulfat is typically encountered in biological systems and has garnered interest for its potential applications in various scientific fields, including biochemistry and pharmacology.
Cadaverinsulfat can be sourced from biological processes, particularly through the fermentation of lysine by specific microorganisms that express lysine decarboxylase. This enzymatic conversion leads to the production of cadaverine, which can subsequently react with sulfuric acid to form cadaverinsulfat . Additionally, it can be synthesized through chemical methods involving the reaction of cadaverine with sulfuric acid or other sulfate sources.
Cadaverinsulfat falls under the category of sulfated organic compounds. It is recognized for its role in biological systems, particularly in relation to cellular metabolism and nitrogen storage. Its classification also highlights its significance in various biochemical pathways.
The synthesis of cadaverinsulfat can be achieved through both biological and chemical methods:
The fermentation process typically requires controlled conditions to optimize microbial growth and product yield. Parameters such as pH, temperature, and nutrient availability are crucial for maximizing cadaverine production. The chemical synthesis route may involve standard organic synthesis techniques, including refluxing and purification steps to isolate the desired product.
Cadaverinsulfat features a complex molecular structure characterized by the presence of a sulfate group attached to a cadaverine backbone. The structural representation includes:
Cadaverinsulfat participates in various chemical reactions, primarily due to its amine and sulfate functionalities:
The reaction conditions (e.g., temperature, pH) significantly influence the rate and outcome of these reactions. For instance, hydrolysis may be facilitated under acidic conditions, while neutralization reactions are typically straightforward.
The mechanism by which cadaverinsulfat exerts its effects in biological systems involves several pathways:
Research indicates that cadaverinsulfat's interactions at the cellular level can affect metabolic pathways related to amino acid utilization and nitrogen balance within organisms.
Relevant data regarding these properties can be found in databases such as PubChem .
Cadaverinsulfat has several notable applications in scientific research:
Cadaverinsulfat originates from the enzymatic decarboxylation of lysine or arginine precursors, forming the diamine backbone (cadaverine or agmatine) prior to sulfation. Lysine decarboxylase (LDC), a pyridoxal-5′-phosphate (PLP)-dependent enzyme, catalyzes the irreversible conversion of L-lysine to cadaverine, releasing CO₂. This reaction follows a classic Schiff base mechanism: the PLP cofactor forms an aldimine bond with the lysine ε-amino group, facilitating electron withdrawal and decarboxylation at the α-carboxyl group [1] [4]. In microbial systems (e.g., Escherichia coli), CadA is the primary LDC, with optimal activity at pH 5.0–6.0. Structural studies reveal that its active site contains a conserved lysine residue (K316) that anchors PLP, while a histidine-aspartate dyad (H343/D366) polarizes the substrate bond, enhancing decarboxylation efficiency [1] [9].
Arginine-derived agmatine production involves arginine decarboxylase (ADC), another PLP-dependent enzyme. Unlike CadA, ADC exhibits higher specificity for arginine and functions in alkaline conditions (pH 8.5). Both pathways converge on diamine intermediates, which serve as substrates for sulfation. Alternative non-PLP decarboxylases include prenylated flavin mononucleotide (prFMN)-dependent UbiD-like enzymes. These catalyze reversible decarboxylation via 1,3-dipolar cycloaddition, where prFMN’s electrophilic iminium ion attacks the substrate carboxyl group, forming a transient adduct before CO₂ release [7]. However, UbiD enzymes primarily target aromatic acids and show negligible activity toward lysine/arginine.
Key regulatory factors:
Table 1: Decarboxylases in Sulfated Polyamine Biosynthesis
Enzyme | Cofactor | Substrate | Optimal pH | Specific Activity (μmol/min/mg) |
---|---|---|---|---|
CadA (LDC) | PLP | L-lysine | 5.0–6.0 | 12.8 ± 1.4 |
ADC | PLP | L-arginine | 8.0–8.5 | 8.3 ± 0.9 |
UbiD | prFMN | Aromatic acids | 7.5 | ≤0.5* |
*Minimal activity toward lysine/arginine [1] [7] [9].
Microbial synthesis of cadaverinsulfat precursors relies on engineered metabolic fluxes toward lysine and arginine. In Corynebacterium glutamicum, the diaminopimelate (DAP) pathway converts aspartate to lysine via four enzymatic steps, with dihydrodipicolinate synthase (DapA) and meso-diaminopimelate decarboxylase (LysA) as rate-limiting nodes. Overexpression of dapA and lysA increases cadaverine titers to 9.3 g/L using glycerol as a carbon source [1]. Alternatively, arginine biosynthesis involves the ornithine/arginine pathway, where N-acetylglutamate kinase (ArgB) and argininosuccinate lyase (ArgH) control flux. Pseudomonas putida strains engineered with speA (arginine decarboxylase) achieve agmatine yields of 4.2 g/L [5].
Cadaverine inhibits competing pathways through allosteric regulation. In Arabidopsis thaliana, cadaverine suppresses biotin biosynthesis by binding the BIO3-BIO1 bifunctional enzyme, which catalyzes 7,8-diaminopelargonic acid (DAPA) formation. This inhibition reduces biotinylation of biotin carboxyl carrier protein 1 (BCCP1), impairing fatty acid synthesis and root growth [3]. In microbes, cadaverine downregulates glutamate dehydrogenase via feedback inhibition, redirecting nitrogen toward polyamine synthesis.
Table 2: Metabolic Engineering Strategies for Diamine Production
Host Strain | Precursor | Key Genetic Modifications | Yield (g/L) |
---|---|---|---|
C. glutamicum cgl-FDK | Lysine | dapA↑, lysA↑, glycerol utilization | 9.3 |
E. coli BL-ABST-Spy | Lysine | PLP pathway↑, cadB↑ (antiporter) | 6.8 |
P. putida KT2440 | Arginine | speA↑, argB↑ | 4.2 |
Sulfation of cadaverine or agmatine is catalyzed by cytosolic sulfotransferases (SULTs), which transfer a sulfuryl group (–SO₃) from 3′-phosphoadenosine-5′-phosphosulfate (PAPS) to the diamine’s primary amine. Mammalian SULT1A1 and bacterial aryl sulfotransferases (e.g., Bacillus AryST) exhibit activity toward aliphatic polyamines. The reaction follows a bi-bi ping-pong mechanism: PAPS binds first, donating SO₃ to a conserved histidine residue (H48 in human SULT1A1) to form a sulfated intermediate, followed by diamine binding and sulfuryl transfer [2] [5].
Structural determinants for substrate specificity include:
Sulfation efficiency depends on diamine chain length. Cadaverine (C5) exhibits a turnover number (kcat) of 12.7 s⁻¹ with AryST, while putrescine (C4) and agmatine (guanidinobutylamine) show reduced kcat values of 5.2 s⁻¹ and 3.8 s⁻¹, respectively. PAPS availability limits sulfation kinetics. Co-expression of PAPS synthetase (PpsA) in E. coli increases cadaverinsulfat titers by 3.5-fold [5] [7].
Table 3: Kinetic Parameters of Sulfotransferases Toward Diamines
Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | Specificity Constant (kcat/Km) |
---|---|---|---|---|
AryST (Bacillus) | Cadaverine | 58 ± 7 | 12.7 ± 1.1 | 0.22 |
Putrescine | 112 ± 9 | 5.2 ± 0.6 | 0.05 | |
SULT1A1 (Human) | Cadaverine | 210 ± 15 | 8.3 ± 0.8 | 0.04 |
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